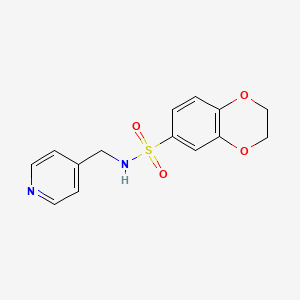

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

Non-Linear Optical Materials

The compound’s derivatives have been studied for their potential use in non-linear optical (NLO) materials, which are crucial for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The arrangement of these molecules within layered structures like zirconium sulfophenylphosphonate can influence their NLO properties.

Molecular Simulation

Molecular simulation methods utilize this compound to understand the arrangement of intercalated molecules within layered structures . This is important for designing materials with specific molecular orientations and interactions, which can be critical for various applications, including catalysis and sensor design.

Cancer Research

Derivatives of this compound have shown biological activity against certain types of cancer cells. Research in this field focuses on understanding the mechanisms of action and developing potential therapeutic agents that can target cancer cells selectively.

Antibacterial and Antifungal Applications

Studies have indicated that this compound exhibits antibacterial and antifungal activities. This opens up possibilities for its use in developing new antimicrobial agents that can combat resistant strains of bacteria and fungi.

Leukemia Treatment

The structural characterization of related polytopic molecules, like imatinib, has been carried out only in the form of salts . Research into compounds like N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide could lead to the development of new forms of therapeutic agents for leukemia treatment.

Synthesis of Heterocyclic Compounds

This compound is related to heterocyclic compounds that are synthesized for various biomedical applications . The synthesis methods and substitution patterns of these compounds are crucial for their biological activity and potential therapeutic uses.

Mechanism of Action

Target of Action

Similar compounds such as n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide have been shown to target the vascular endothelial growth factor receptor 1 (vegfr-1) in humans . VEGFR-1 plays a crucial role in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones, which is essential for the growth and spread of cancer cells .

Mode of Action

This interaction could potentially inhibit the activity of the target protein, leading to a disruption in its normal function .

Biochemical Pathways

If it indeed targets vegfr-1 as suggested, it could impact the vegf signaling pathway, which is involved in angiogenesis . Inhibition of this pathway could potentially limit the growth and spread of cancer cells.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

If it acts as an inhibitor of vegfr-1, it could potentially limit angiogenesis, thereby inhibiting the growth and spread of cancer cells .

Action Environment

The action of N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

properties

IUPAC Name |

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c17-21(18,16-10-11-3-5-15-6-4-11)12-1-2-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTCFTQDDSTYDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)

![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)

![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)

![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)

![2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile](/img/structure/B2860785.png)

![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)